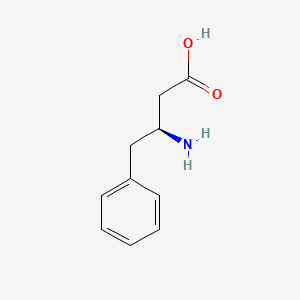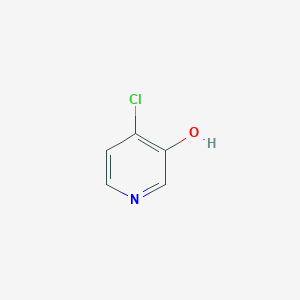
cis-1,2-Bis(diphenylphosphino)ethylen
Übersicht
Beschreibung
Cis-1,2-Bis(diphenylphosphino)ethylene (dppv) is an organophosphorus compound with the formula C2H2(PPh2)2 (Ph = C6H5). Both the cis and trans isomers are known, but the cis isomer is of primary interest . It is classified as a diphosphine ligand, which is a bidentate ligand in coordination chemistry .
Synthesis Analysis
The diphosphine is prepared by the reaction of lithium diphenylphosphide with cis-dichloroethylene . The reaction is represented as follows: 2 LiPPh2 + C2H2Cl2 → C2H2(PPh2)2 + 2 LiCl .Molecular Structure Analysis
The molecular structure of cis-1,2-Bis(diphenylphosphino)ethylene was confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The reaction of cis-1,2-bis(diphenylphosphino)ethylene (dppv) with CuX (X = CN, SCN) in a 1:1 M molar ratio in DCM–MeOH (50:50 V/V) under refluxing conditions gave two dimeric Cu(I) complexes .Physical And Chemical Properties Analysis
Cis-1,2-Bis(diphenylphosphino)ethylene is a white solid with a melting point of 125 °C . Its molecular weight is 396.40 .Wissenschaftliche Forschungsanwendungen
Buchwald-Hartwig-Kreuzkupplung
cis-1,2-Bis(diphenylphosphino)ethylen: ist ein wertvoller Ligand in der Buchwald-Hartwig-Kreuzkupplung . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Stickstoff-Bindungen, die in Pharmazeutika und Agrochemikalien essenziell sind. Die Rolle des Liganden besteht darin, den Palladiumkatalysator zu stabilisieren, wodurch die Effizienz und Selektivität der Reaktion gesteigert werden.
Heck-Reaktion
In der Heck-Reaktion erleichtert diese Verbindung die palladiumkatalysierte Arylierung von Alkenen . Dies ist ein entscheidender Schritt bei der Synthese komplexer organischer Moleküle, einschließlich Naturstoffen und Polymeren. Die einzigartige Struktur des Liganden ermöglicht einen kontrollierten Reaktionsweg, der zu hohen Ausbeuten an den gewünschten Produkten führt.
Hiyama-Kupplung
Die Hiyama-Kupplung nutzt This compound, um Aryl- oder Vinylhalogenide mit Organosilanen zu koppeln . Diese Reaktion ist besonders nützlich für die Konstruktion von Kohlenstoff-Kohlenstoff-Bindungen in einer Vielzahl organischer Verbindungen, was ein grundlegender Vorgang in der organischen Synthese ist.
Negishi-Kupplung
Dieser Ligand spielt auch eine entscheidende Rolle bei der Negishi-Kupplung, wo er bei der Kreuzkupplung von Alkyl- oder Arylhalogeniden mit Organozinkverbindungen hilft . Die Reaktion wird bei der Synthese komplexer organischer Moleküle eingesetzt, einschließlich derer, die in Pharmazeutika und Agrochemikalien vorkommen.
Sonogashira-Kupplung
In der Sonogashira-Kupplung wird This compound verwendet, um Aryl- oder Vinylhalogenide mit terminalen Alkinen zu verbinden . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Dreifachbindungen, die Schlüsselkomponenten in verschiedenen organischen elektronischen Materialien sind.
Suzuki-Miyaura-Kupplung
Schließlich ist die Suzuki-Miyaura-Kupplung ein weiterer Bereich, in dem dieser Ligand Anwendung findet. Er unterstützt die Biarylsynthese durch Kupplung von Arylhalogeniden mit Arylboronsäuren . Diese Reaktion ist in der pharmazeutischen Industrie weit verbreitet, um biologisch aktive Verbindungen zu erzeugen.
Wirkmechanismus
Target of Action
cis-1,2-Bis(diphenylphosphino)ethylene, also known as (Z)-1,2-Bis(diphenylphosphino)ethene, is primarily a diphosphine ligand . It is a bidentate ligand in coordination chemistry, meaning it can bind to a central atom in a coordination complex through two points .
Mode of Action
cis-1,2-Bis(diphenylphosphino)ethylene interacts with its targets by forming complexes. For example, it gives rise to the complex Ni(dppv)2 and the coordination polymer [Ni(dppv)]n . These complexes are efficient catalysts for the conversion of terminal alkynes into propiolic acids with CO2 .
Biochemical Pathways
The primary biochemical pathway affected by cis-1,2-Bis(diphenylphosphino)ethylene involves the conversion of terminal alkynes into propiolic acids . This reaction proceeds at atmospheric pressure and ambient temperature (25 °C), indicating the excellent catalytic activity of the complexes formed by cis-1,2-Bis(diphenylphosphino)ethylene .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of cis-1,2-Bis(diphenylphosphino)ethylene’s action primarily involve the catalysis of chemical reactions. Specifically, the complexes it forms can efficiently catalyze the conversion of terminal alkynes into propiolic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-1,2-Bis(diphenylphosphino)ethylene. For instance, the compound is air-sensitive , and its reactions proceed at atmospheric pressure and ambient temperature . Therefore, the environment in which cis-1,2-Bis(diphenylphosphino)ethylene is used can significantly impact its performance.
Safety and Hazards
Zukünftige Richtungen
The complexes of cis-1,2-bis(diphenylphosphino)ethylene were found to be efficient catalysts for the conversion of terminal alkynes into propiolic acids with CO2 . Owing to their excellent catalytic activity, the reactions proceed at atmospheric pressure and ambient temperature (25 °C) . This suggests potential future directions in the field of catalysis.
Biochemische Analyse
Biochemical Properties
cis-1,2-Bis(diphenylphosphino)ethylene plays a crucial role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it forms complexes with nickel, such as Ni(dppv)₂, which are used in catalytic hydrogenation reactions . The nature of these interactions involves the coordination of the phosphorus atoms in cis-1,2-Bis(diphenylphosphino)ethylene to the metal center, stabilizing the complex and enhancing its reactivity.
Cellular Effects
The effects of cis-1,2-Bis(diphenylphosphino)ethylene on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect the activity of metalloenzymes, thereby altering metabolic pathways and gene expression profiles. Additionally, cis-1,2-Bis(diphenylphosphino)ethylene can impact cell signaling by binding to metal ions that serve as cofactors for signaling proteins .
Molecular Mechanism
At the molecular level, cis-1,2-Bis(diphenylphosphino)ethylene exerts its effects through binding interactions with biomolecules. It acts as a chelating ligand, forming stable complexes with metal ions. These complexes can inhibit or activate enzymes by altering their conformation or by providing a reactive metal center for catalytic processes. For instance, the formation of nickel complexes with cis-1,2-Bis(diphenylphosphino)ethylene can enhance the catalytic activity of hydrogenation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-1,2-Bis(diphenylphosphino)ethylene can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its reactivity can decrease over time if exposed to air or moisture. Long-term studies have shown that cis-1,2-Bis(diphenylphosphino)ethylene can maintain its activity in in vitro and in vivo settings, although its effectiveness may diminish with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of cis-1,2-Bis(diphenylphosphino)ethylene vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing adverse effects. At high doses, cis-1,2-Bis(diphenylphosphino)ethylene may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
cis-1,2-Bis(diphenylphosphino)ethylene is involved in various metabolic pathways, primarily through its interactions with metalloenzymes. It can influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, its interaction with nickel ions can enhance the catalytic efficiency of hydrogenation reactions, thereby affecting the overall metabolic pathway .
Transport and Distribution
Within cells and tissues, cis-1,2-Bis(diphenylphosphino)ethylene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes .
Subcellular Localization
The subcellular localization of cis-1,2-Bis(diphenylphosphino)ethylene is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with metal ions can direct it to mitochondria, where it can influence mitochondrial function and metabolism .
Eigenschaften
IUPAC Name |
[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJIJSEWKIXAT-DQRAZIAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283879 | |
| Record name | 1,2-Bis(diphenylphosphino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
983-80-2, 983-81-3 | |
| Record name | cis-1,2-Bis(diphenylphosphino)ethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=983-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Vinylenebis(diphenylphosphine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 983-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(diphenylphosphino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-vinylenebis[diphenylphosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-vinylenebis[diphenylphosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dppen?
A1: cis-1,2-Bis(diphenylphosphino)ethylene has the molecular formula C26H22P2 and a molecular weight of 396.4 g/mol.
Q2: How is dppen typically characterized spectroscopically?
A2: Common spectroscopic techniques used to characterize dppen include:
- FT-IR Spectroscopy: Provides information about functional groups and bonding modes, particularly valuable for identifying P=O stretching frequencies upon oxidation. []
- NMR Spectroscopy (1H and 31P): Offers insights into the structure, dynamics, and electronic environment around the phosphorus atoms, useful for identifying isomers and studying fluxional processes. [, , , , ]
Q3: What types of metal complexes does dppen form?
A3: dppen readily coordinates to a wide variety of transition metals, including iron, cobalt, nickel, ruthenium, rhodium, iridium, palladium, platinum, rhenium, osmium, molybdenum, and gold, forming complexes with diverse structures and oxidation states. [, , , , , , , , , , , , , , , , , , , , , ]
Q4: Does dppen always coordinate to metals in the same way?
A4: While dppen typically acts as a chelating ligand coordinating through both phosphorus atoms, it can also bridge two metal centers. [, ] Additionally, in certain cases, it may exhibit unexpected reactivity, such as undergoing P-aryl bond cleavage or C-C double bond isomerization. []
Q5: How does the rigidity of dppen influence the properties of its metal complexes?
A5: The rigid backbone of dppen enforces specific geometries around the metal center, impacting the stability, reactivity, and spectroscopic properties of the resulting complexes. For example, it often favors the formation of trans isomers in octahedral complexes. [, , , ]
Q6: How does the presence of dppen affect the redox properties of metal complexes?
A6: dppen can influence the redox potential of metal centers through both electronic and steric effects. Its strong σ-donor and π-acceptor properties can stabilize various oxidation states. [, , , , , ]
Q7: What types of catalytic reactions can be mediated by metal complexes containing dppen?
A7: dppen-containing metal complexes have shown catalytic activity in various reactions, including: * Hydrogenation of imines [] * Carboxylation of terminal alkynes [] * Hydrogen evolution [, ] * Carbon dioxide reduction []
Q8: How does the choice of metal and other ligands influence the catalytic activity of dppen complexes?
A8: The catalytic properties of dppen complexes are highly dependent on the identity of the metal center and other coordinating ligands. These factors can significantly influence the electronic properties, steric environment, and reactivity of the metal center, leading to variations in catalytic activity, selectivity, and reaction mechanisms. [, , , , ]
Q9: What is spin crossover behavior, and how is dppen involved?
A9: Spin crossover is a phenomenon observed in some transition metal complexes, where a change in temperature or pressure can induce a transition between high-spin and low-spin electronic configurations. dppen complexes of iron(II) are known to exhibit spin crossover behavior. [, , , ]
Q10: What structural changes occur during spin crossover in dppen complexes?
A10: X-ray absorption fine structure (XAFS) studies on [Fe(dppen)2X2] (X = Cl, Br) complexes revealed a significant decrease in the average Fe-P bond length upon transitioning from the high-spin to the low-spin state. This bond shortening is attributed to the increased metal-ligand bond strength in the low-spin state. []
Q11: How stable is dppen under different conditions?
A11: dppen is relatively air-stable in its solid state but can undergo oxidation to form the corresponding phosphine oxide in solution, especially in the presence of certain metal ions. [] This oxidation process can be monitored by 31P NMR and FT-IR spectroscopy. []
Q12: Are there strategies to improve the stability of dppen complexes?
A12: Careful choice of solvents, reaction conditions, and the presence of other stabilizing ligands can influence the stability of dppen complexes. Additionally, encapsulating dppen complexes within a nonporous crystal lattice has been shown to enhance their stability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














